Cas no 73239-81-3 (2-(1H-Imidazol-4-yl)ethanamine phosphate)

2-(1H-Imidazol-4-yl)ethanamine phosphate structure
73239-81-3 structure
Product name:2-(1H-Imidazol-4-yl)ethanamine phosphate
CAS No:73239-81-3
MF:C5H9N3.H3O4P
MW:209.14028
CID:1082927
PubChem ID:134614

2-(1H-Imidazol-4-yl)ethanamine phosphate Chemical and Physical Properties

Names and Identifiers

    • 2-(1H-Imidazol-4-yl)ethanamine phosphate
    • PD052262
    • DTXSID40218980
    • MFCD00150816
    • AKOS015901547
    • 706-43-4
    • 1-amino-2-(1H-imidazol-4-yl)ethyl phosphate
    • 2-(1H-Imidazol-4-yl)ethan-1-amine xphosphate
    • 73239-81-3
    • C5H12N3O4P
    • 2-(1H-Imidazol-4-yl)ethan-1-amine phosphate
    • Q20817118
    • Histamine diphosphate salt monohydrate
    • 1h-imidazole-4-ethanamine phosphate
    • 207386-84-3
    • histamine phosphate;1h-IMIDAZOLE-4-ethanamine phosphate (1:2)
    • 6890-40-0
    • 2-(1H-Imidazol-4-yl)ethanamine bis(phosphate) xhydrate
    • SCHEMBL123244
    • 1H-Imidazole-4-ethanamine, phosphate
    • ICXZPFDAWSIMGB-UHFFFAOYSA-N
    • Inchi: InChI=1S/C5H9N3.H3O4P/c6-2-1-5-3-7-4-8-5;1-5(2,3)4/h3-4H,1-2,6H2,(H,7,8);(H3,1,2,3,4)
    • InChI Key: ICXZPFDAWSIMGB-UHFFFAOYSA-N
    • SMILES: C1=C(NC=N1)CCN.OP(=O)(O)O

Computed Properties

  • Exact Mass: 209.05654287g/mol
  • Monoisotopic Mass: 209.05654287g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 5
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 115
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 133Ų

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